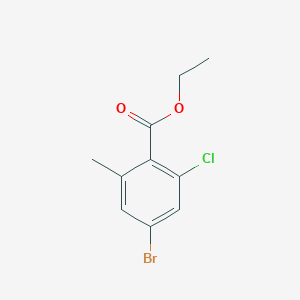
5-Bromo-2,3-difluoro-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-difluoro-4-methylbenzaldehyde, also known as BDFM, is a chemical compound belonging to the family of aldehydes. It is used in various fields, including chemistry, biochemistry, and pharmaceuticals. The CAS Number of this compound is 1823871-92-6 .
Molecular Structure Analysis
The molecular formula of this compound is C8H5BrF2O . The InChI code for this compound is 1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.03 . It is a solid at room temperature .Applications De Recherche Scientifique
5-Bromo-2,3-difluoro-4-methylbenzaldehyde has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various compounds, such as fluoroalkyl-substituted benzaldehydes and fluoroalkyl-substituted phenols, which have been found to possess anti-inflammatory, anti-tumor, and anti-viral activity. This compound can also be used in the synthesis of fluoroalkyl-substituted quinolines, which have been found to possess anti-bacterial activity.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde is not yet fully understood. However, it is believed that the bromine atom in the molecule acts as an electron-withdrawing group, which leads to the formation of a highly reactive intermediate species. This intermediate species is then able to react with a variety of molecules, leading to the formation of various compounds with potential medicinal applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound could potentially have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activity, depending on the compounds it is used to synthesize.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-2,3-difluoro-4-methylbenzaldehyde in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a variety of reactions. However, the compound is not very soluble in water, which can be a limitation when using it in aqueous solutions. Additionally, the compound can be toxic if inhaled, so safety precautions should be taken when working with it.
Orientations Futures
The potential applications of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde in medicinal chemistry have yet to be fully explored. Future studies should focus on the synthesis of various compounds using 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde, as well as the biochemical and physiological effects of such compounds. Additionally, further research should be conducted to determine the mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde and its potential toxicity. Finally, more research should be conducted to explore the potential of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde as a starting material for the synthesis of other organic compounds.
Méthodes De Synthèse
5-Bromo-2,3-difluoro-4-methylbenzaldehyde can be synthesized by two methods. The first method is the direct synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde and bromine in an aqueous solution. The second method is the synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde and bromine in an aqueous solution, followed by the addition of difluoromethane.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
5-bromo-2,3-difluoro-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVQRHXVQUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)